molecular formula C7H20N2OSi B14594039 N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine CAS No. 60270-82-8

N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine

Cat. No.: B14594039
CAS No.: 60270-82-8
M. Wt: 176.33 g/mol
InChI Key: PWQFQZDAXWQNMW-UHFFFAOYSA-N
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Description

N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine is a chemical compound characterized by the presence of a methoxy(dimethyl)silyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with a methoxy(dimethyl)silyl-containing reagent. One common method is the reaction of ethane-1,2-diamine with methoxy(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of N1-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coordination Chemistry: The diamine moiety can act as a ligand, forming coordination complexes with metal ions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated amines, while oxidation and reduction reactions can produce different nitrogen-containing compounds.

Scientific Research Applications

N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.

    Industry: It is employed in the production of advanced materials, such as silylated polymers and coatings, due to its ability to impart unique properties to the final products.

Mechanism of Action

The mechanism by which N1-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine exerts its effects depends on its application. In coordination chemistry, the diamine moiety coordinates with metal ions, forming stable complexes that can catalyze various chemical reactions. The methoxy(dimethyl)silyl group can influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine is unique due to the presence of the methoxy(dimethyl)silyl group, which imparts distinct chemical properties compared to other diamines. This group can enhance the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions.

Properties

CAS No.

60270-82-8

Molecular Formula

C7H20N2OSi

Molecular Weight

176.33 g/mol

IUPAC Name

N'-[2-[methoxy(dimethyl)silyl]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C7H20N2OSi/c1-10-11(2,3)7-6-9-5-4-8/h9H,4-8H2,1-3H3

InChI Key

PWQFQZDAXWQNMW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCNCCN

Origin of Product

United States

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